3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is notable for its potential pharmacological applications, particularly in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving starting materials such as acetic anhydride and substituted phenyl derivatives. Research has documented its synthesis alongside other quinazolinone derivatives, often emphasizing the importance of structural modifications for enhancing biological activity .
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is classified as a quinazolinone, a type of heterocyclic compound that features a fused benzene and pyrimidine ring system. Its classification is significant in the context of medicinal chemistry due to the bioactivity associated with quinazolinones.
The synthesis of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one typically involves the following methods:
The synthesis process often includes:
The molecular structure of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one can be represented as follows:
The compound's structure can be analyzed using various spectroscopic methods:
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one can participate in several chemical reactions, including:
The reactivity of this compound can be influenced by its substituents, which can modulate electron density on the aromatic rings, thereby affecting reaction rates and pathways .
The mechanism of action for compounds like 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one often involves interactions with specific biological targets:
Studies have shown that modifications on the quinazolinone scaffold can significantly enhance potency against specific targets in microbial or cancerous cells .
Relevant analytical data includes:
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one has several potential applications in scientific research:
Quinazolin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a fused bicyclic structure featuring a benzene ring condensed with a pyrimidin-4(3H)-one ring. This core exhibits remarkable structural versatility, enabling extensive derivatization at the N1, N3, C2, C6, and C7 positions to fine-tune pharmacological properties. The scaffold's significance stems from its balanced electron distribution, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions—features crucial for target recognition and binding affinity across diverse biological targets [8]. Quinazolinone derivatives constitute structural components in over 200 natural alkaloids and numerous clinically validated drugs, spanning therapeutic areas from oncology (gefitinib, lapatinib) to infectious diseases and hypertension (prazosin, doxazosin) [7] [8]. The introduction of specific substituents, particularly at the 2-, 3-, and 7-positions, profoundly modulates electronic characteristics, lipophilicity, and conformational stability, thereby optimizing drug-like properties and bioactivity. The compound 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one exemplifies this rational design approach, integrating strategically chosen modifications—a 7-chloro group for electronic and steric effects, a 2-methyl group for metabolic stability, and a 3-(4-acetylphenyl) moiety for target engagement and solubility modulation—into the fundamental pharmacophore [5] [8].
The exploration of quinazolinones began in 1869 with the synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide in ethanol. The landmark Niementowski synthesis (1895), involving condensation of anthranilic acid with formamide (or acetamide), established a foundational route to the 4(3H)-quinazolinone core. This method was later refined using microwave irradiation or ionic liquids ([BMIm]BF₄) to improve yields and reduce reaction times [8]. Early biological interest emerged from the isolation of the antimalarial quinazolinone alkaloid, febrifugine, from Dichroa febrifuga (Chinese herb), demonstrating the scaffold's inherent bioactivity potential [8].
Systematic medicinal chemistry efforts intensified in the mid-20th century, focusing initially on CNS-active agents (e.g., sedatives, anticonvulsants like piriqualone) and cardiovascular drugs (e.g., α-blockers prazosin and doxazosin). The discovery of the 4-anilinoquinazolines gefitinib (EGFR inhibitor) and raltitrexed (antifolate) in the 1990s marked a pivotal shift towards targeted cancer therapies, highlighting the scaffold's adaptability for kinase inhibition and nucleotide metabolism disruption [7] [8]. Concurrently, research into antimicrobial quinazolinones flourished, with 2-methyl-3H-quinazolin-4-ones identified as key antibacterial precursors [5]. The evolution continued with sophisticated hybrid molecules, exemplified by 1,2,3-triazole-linked quinazolinones designed to enhance antibacterial potency and metabolic stability [5]. The synthesis of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one represents a contemporary iteration within this lineage, leveraging established structure-activity relationship (SAR) principles while incorporating novel elements like the para-acetylphenyl group at N3.
Table 1: Key Structural Modifications in Bioactive Quinazolinone Derivatives
| Core Modification | Example Compound | Primary Biological Activity | Reference |
|---|---|---|---|
| 2-Methyl | 7-Chloro-2-methylquinazolin-4(3H)-one (CAS 7012-88-6) | Antimicrobial Precursor | [3] |
| 3-(Aminophenyl) | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | Not fully specified (PubChem entry) | [2] |
| 3-(Chloro-2-methylphenyl) | 3-(3-Chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one | Not fully specified (PubChem entry) | [4] |
| 3-(Heterocyclylalkyl) | 3-(2-(2-Phenylthiazol-4-yl)ethyl)-2-methylquinazolin-4(3H)-one | Cytotoxic (Prostate, Breast Cancer) | [7] |
| 3-(4-Acetylphenyl) + 7-Chloro + 2-Methyl | 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one | Targeted Antibacterial/Anticancer | Sections 1.2, 1.3 |
The incorporation of a 3-(4-acetylphenyl) group introduces critical structural and functional features to the quinazolinone core. Crystallographic studies of analogous 3-arylquinazolinones (e.g., 3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one) reveal that the N3 substituent significantly influences molecular conformation. The dihedral angle between the quinazolinone core and the pendant aryl ring typically ranges between 35° and 45°, as observed in structures like 3-(2-chloroanilino)quinazolin-4(3H)-one (dihedral angle ~39.8°) . This non-planarity is crucial, likely facilitating optimal interactions with hydrophobic binding pockets in target proteins while maintaining sufficient conformational flexibility.
The para-acetyl moiety (–COCH₃) on the N3-phenyl ring serves multiple strategic purposes:
This modification strategically positions the compound for enhanced interactions with biological targets implicated in cancer (e.g., kinases, topoisomerases) and bacterial infections (e.g., DNA gyrase, penicillin-binding proteins), as suggested by the activity of structurally related 3-arylquinazolinones against MRSA and Mycobacterium tuberculosis [5].
The strategic placement of chloro at C7 and methyl at C2 on the quinazolinone core is grounded in well-established SAR principles for this chemotype:
Biopolar Interactions: Chlorine can engage in weak halogen bonding (C–Cl⋯O/N) or hydrophobic interactions with target proteins, contributing to binding energy and selectivity. This is evident in optimized antibacterial quinazolinones where chloro substituents correlate with improved MIC values against resistant pathogens [5].
2-Methyl Substituent (C2):
Table 2: Impact of C2 and C7 Substituents on Quinazolinone Bioactivity
| Substituent Pattern | Compound Example | Observed Biological Impact | Reference |
|---|---|---|---|
| 2-H, 7-H | Basic Quinazolin-4(3H)-one | Often lower potency, higher metabolic liability | [8] |
| 2-CH₃, 7-H | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | Improved metabolic stability vs 2-H, moderate activity | [2] |
| 2-H, 7-Cl | 3-Amino-7-chloro-2H-quinazolin-4(3H)-one (hypothetical) | Enhanced membrane penetration, some activity increase | [3] [6] |
| 2-CH₃, 7-Cl | 7-Chloro-2-methylquinazolin-4(3H)-one (CAS 7012-88-6), 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one | Significantly enhanced potency & metabolic stability against bacteria/cancer cells; synergy with 3-aryl group | [3] [5] [6] |
| 2-Styryl, 7-H/Cl | 2-Styrylquinazolinones (Mannich bases) | Potent antimycobacterial activity | [5] |
Synthesis and Design Rationale
While the exact synthesis of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one isn't detailed in the provided sources, established routes for closely related compounds allow for robust inference. The most probable pathway involves a multi-step sequence:
Table 3: Key Synthetic Routes for Analogous 3,2,7-Substituted Quinazolin-4(3H)-ones
| Synthetic Method | Key Reagents/Conditions | Yield Range for Analogs | Advantages for Target Compound |
|---|---|---|---|
| Niementowski-type (Modified) | Anthranilic acid derivative + Amine (e.g., 4-Aminoacetophenone) in AcOH/Ac₂O reflux | 50-80% | Direct, suitable for 7-Cl precursor; good yield |
| Benzoxazinone Route (Most Likely) | 7-Cl-2-Me-Benzoxazin-4-one + 4-Aminoacetophenone in refluxing AcOH or CHCl₃ | 55-75% (Ref: [7]) | High regioselectivity for N3-aryl; widely used |
| One-pot Multi-component (e.g., using TEOA/NaCl aq.) | Isatoic Anhydride, Aldehyde, Amine Catalysts | 65-85% | Eco-friendly; but may require optimization for acetyl |
| Metal-Catalyzed Cyclocondensation (e.g., Cu, Yb) | Anthranilamide + Aldehyde Catalyst | 60-90% | Efficient; but starts from different precursor (amide) |
This rational design—integrating the 7-chloro group for electronic and permeability enhancement, the 2-methyl group for metabolic stability, and the 3-(4-acetylphenyl) moiety for target engagement and solubility—positions 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one as a sophisticated molecule within the quinazolinone class. Its structural features are meticulously chosen to leverage established SAR while incorporating novel elements (notably the para-acetyl) aimed at overcoming limitations of earlier derivatives, particularly against resistant bacterial strains and diverse cancer cell lines [5] [7] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6